RO5487624

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

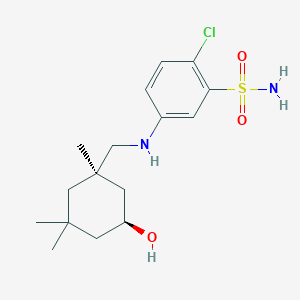

C16H25ClN2O3S |

|---|---|

分子量 |

360.9 g/mol |

IUPAC名 |

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide |

InChI |

InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1 |

InChIキー |

YSFDGLZSRNZXRG-LRDDRELGSA-N |

異性体SMILES |

C[C@@]1(C[C@H](CC(C1)(C)C)O)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N |

正規SMILES |

CC1(CC(CC(C1)(C)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C |

製品の起源 |

United States |

Foundational & Exploratory

RO5487624: A Targeted Approach to Inhibit H1N1 Viral Entry

An In-depth Technical Guide on the Mechanism of Action of RO5487624 against Influenza A (H1N1) Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, orally active small molecule inhibitor of the influenza A (H1N1) virus. Its mechanism of action is centered on the direct targeting of the viral surface glycoprotein, hemagglutinin (HA). By binding to HA, this compound stabilizes its pre-fusion conformation, effectively preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the host endosomal membrane. This inhibition of membrane fusion constitutes a critical blockade of viral entry, thereby halting the viral replication cycle at an early stage. This guide provides a comprehensive overview of the target, mechanism of action, and supporting experimental evidence for this compound.

Molecular Target of this compound in H1N1

The primary molecular target of this compound in the H1N1 virus is the hemagglutinin (HA) glycoprotein . HA is a trimeric protein on the surface of the influenza virus that plays a dual role in the initial stages of infection: it recognizes and binds to sialic acid receptors on the surface of host cells, and it mediates the fusion of the viral and endosomal membranes, which is essential for the release of the viral genome into the cytoplasm. This compound is an analogue of RO5464466, both of which are benzenesulfonamide derivatives that have been identified as HA inhibitors.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The inhibitory action of this compound is achieved by preventing the fusogenic activity of HA.[1][2][3] The process is as follows:

-

Viral Entry and Endocytosis: The H1N1 virus enters the host cell via endocytosis after HA binds to sialic acid receptors.

-

Endosomal Acidification: The endosome becomes acidified, a natural process within the cell.

-

HA Conformational Change: The low pH environment of the endosome triggers a significant and irreversible conformational change in the HA protein. This change exposes the "fusion peptide," a previously hidden hydrophobic region of the HA2 subunit.

-

Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, bringing the viral and endosomal membranes into close proximity and initiating the fusion process. This allows the viral ribonucleoproteins (vRNPs) to be released into the cytoplasm.

This compound intervenes by binding to the HA trimer and stabilizing its pre-fusion state.[2][4] This stabilization prevents the low pH-triggered conformational rearrangement, thus inhibiting the fusion of the viral and endosomal membranes.

Quantitative Data

The antiviral activity of this compound and its analogue, RO5464466, has been quantified in various in vitro assays.

| Compound | Virus Strain | Assay Type | EC50 (nM) | Reference |

| This compound | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) Assay | 86 | [3] |

| RO5464466 | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) Assay | 210 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the mechanism of action of this compound and related compounds.

One-Cycle Time Course of Inhibition Assay

This experiment determines the stage of the viral replication cycle that is inhibited by the compound.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A/Weiss/43 (H1N1).

-

Methodology:

-

MDCK cells are seeded in 24-well plates and grown to confluence.

-

The cell monolayers are infected with influenza A/Weiss/43 (H1N1) at a specific multiplicity of infection (MOI).

-

After a one-hour virus absorption period on ice, the cells are washed and incubated at 37°C.

-

RO5464466 (a close analogue of this compound) is added at a final concentration of 20 µM at different time intervals post-infection (e.g., -1 to 0, 0 to 2, 2 to 4, 4 to 6, 6 to 8, and 8 to 10 hours).[5]

-

After each treatment period, the cell monolayer is washed and incubated in fresh medium until 10 hours post-infection.

-

The virus yield is determined by measuring the 50% tissue culture infectious dose (TCID50) of the cell lysates.

-

-

Results Interpretation: Inhibition observed only when the compound is present during the early stages of infection (0-2 hours post-infection) indicates that it targets an early event such as viral entry.

HA-Mediated Hemolysis Inhibition Assay

This assay directly assesses the compound's ability to inhibit the fusion activity of HA.

-

Materials: Influenza A/Weiss/43 (H1N1) virus-containing allantoic fluid, fresh chicken erythrocytes, RO5464466.

-

Methodology:

-

RO5464466 is mixed with the virus-containing allantoic fluid.[5]

-

A suspension of freshly prepared chicken erythrocytes is added to the mixture.

-

The mixture is acidified to a low pH (e.g., pH 4.85 to 6) to induce HA-mediated fusion.

-

The suspension is incubated at 37°C for 30 minutes.

-

The mixture is centrifuged, and the supernatant containing released hemoglobin is transferred to a new plate.

-

The optical density at 540 nm (OD540) is measured to quantify hemolysis.

-

-

Results Interpretation: A reduction in hemolysis in the presence of the compound indicates that it inhibits HA-mediated membrane fusion.

Trypsin Sensitivity Assay of Isolated HA

This assay provides evidence that the compound directly binds to HA and stabilizes its pre-fusion conformation.

-

Principle: The pre-fusion conformation of HA is resistant to trypsin digestion, while the post-fusion (low pH-induced) conformation is sensitive to trypsin.

-

Methodology:

-

Isolated HA is incubated with the compound or a control (DMSO).

-

The mixture is then subjected to a low pH environment to induce the conformational change.

-

Trypsin is added to the mixture.

-

The reaction products are analyzed by SDS-PAGE.

-

-

Results Interpretation: If the compound stabilizes the pre-fusion conformation of HA, the protein will remain resistant to trypsin digestion even after exposure to low pH. This will be visible as an intact HA band on the SDS-PAGE gel, whereas the control will show digested fragments.

Visualizations

Signaling Pathway of H1N1 Entry and Inhibition by this compound

References

- 1. Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

A Technical Guide to Small Molecule Inhibitors of Influenza Hemagglutinin-Mediated Fusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime target for antiviral drug development due to its critical role in the early stages of infection, namely receptor binding and membrane fusion. Small molecule inhibitors that disrupt the function of hemagglutinin, particularly the fusion of viral and host cell membranes, represent a promising strategy to combat influenza infections. While specific data on individual investigational compounds like RO5487624 are limited in the public domain, this guide provides a comprehensive overview of the principles, methodologies, and data related to the development of hemagglutinin fusion inhibitors, using examples from publicly available research. One preclinical study has mentioned this compound as a small-molecule inhibitor targeting the hemagglutinin protein.[1]

The Mechanism of Hemagglutinin-Mediated Membrane Fusion

Influenza virus entry into a host cell is a multi-step process.[2] The virus first binds to sialic acid receptors on the cell surface via the globular head of the HA protein. Following binding, the virus is internalized into an endosome. The acidic environment of the endosome triggers a series of irreversible conformational changes in the HA protein, which is a class I fusion protein.[3][4] This rearrangement exposes a hydrophobic "fusion peptide" that inserts into the endosomal membrane.[3][4] Subsequently, the HA protein refolds into a stable post-fusion conformation, bringing the viral and endosomal membranes into close proximity and driving the fusion of the two membranes.[5] This fusion event creates a pore through which the viral genetic material is released into the cytoplasm, initiating infection.[3]

Hemagglutinin fusion inhibitors typically act by binding to conserved regions in the stem of the HA protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[6]

Quantitative Data on Hemagglutinin Fusion Inhibitors

The antiviral activity of hemagglutinin fusion inhibitors is quantified using various in vitro assays. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are common metrics used to represent the potency of a compound. The following table summarizes quantitative data for several representative small molecule HA fusion inhibitors.

| Compound | Virus Strain(s) | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference(s) |

| MBX2329 | Influenza A/PR/8/34 (H1N1), A/H1N1/2009 (pandemic) | Pseudotype virus assay | 0.29 - 0.53 | >20 to 200 | [7][8] |

| MBX2546 | Influenza A/PR/8/34 (H1N1), A/H5N1 | Pseudotype virus assay | 0.3 - 5.9 | >20 to 200 | [7][9] |

| F0045(S) | Influenza A H1N1 and H5N1 strains | Neutralization assay | Not specified | Not specified | [10][11] |

| Arbidol | Group 2 Influenza A viruses (e.g., H7) | Pseudovirus entry assay | 4.75 | Not specified | [6] |

| SA-67 | Group 2 Influenza A viruses (e.g., H7) | Pseudovirus entry assay | 0.04 | Not specified | [6] |

| ING-16-36 | Group 2 Influenza A viruses (e.g., H7) | Pseudovirus entry assay | 0.31 | Not specified | [6] |

Experimental Protocols

The identification and characterization of hemagglutinin fusion inhibitors involve a variety of specialized assays. Below are detailed methodologies for key experiments.

Pseudotype Virus Neutralization Assay

This assay is a high-throughput method to screen for inhibitors of viral entry. It utilizes a replication-defective virus (e.g., a lentivirus) that expresses the influenza HA protein on its surface and carries a reporter gene (e.g., luciferase or GFP).

-

Cell Seeding: Seed target cells (e.g., MDCK cells) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

-

Incubation: Pre-incubate the pseudotyped virus with the diluted compounds for a set period (e.g., 1 hour) at 37°C.

-

Infection: Add the virus-compound mixture to the cells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

Readout: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to a no-compound control and determine the IC50 value.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to prevent the low pH-induced fusion of the virus with red blood cells (RBCs), which results in hemolysis.

-

Virus-Compound Incubation: Incubate a standardized amount of influenza virus with serial dilutions of the test compound for 1 hour at 37°C.

-

Addition of RBCs: Add a suspension of chicken or human red blood cells to the virus-compound mixture and incubate to allow viral attachment.

-

Low pH Trigger: Lower the pH of the solution to the optimal fusion pH for the specific virus strain (e.g., using an acidic buffer) and incubate for a short period.

-

Neutralization and Centrifugation: Neutralize the pH and centrifuge the mixture to pellet the intact RBCs.

-

Readout: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Data Analysis: Calculate the percent inhibition of hemolysis and determine the IC50 value.

Fluorescence Polarization (FP) Assay

This biophysical assay is used to screen for compounds that bind directly to the HA protein and can be adapted for high-throughput screening.[10][12]

-

Probe Preparation: A fluorescently labeled probe that is known to bind to the target site on HA is synthesized.[10][12]

-

Assay Mixture: In a microplate, combine the purified HA trimer, the fluorescent probe, and the test compound in a suitable buffer.[12]

-

Incubation: Allow the mixture to incubate to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of the sample. When the small fluorescent probe is bound to the large HA protein, it tumbles slowly, resulting in high polarization. If a test compound displaces the probe, the probe tumbles more freely, leading to low polarization.

-

Data Analysis: A decrease in fluorescence polarization indicates that the test compound binds to the HA protein. The binding affinity (e.g., Ki or IC50) can be determined from a dose-response curve.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of influenza virus entry and the point of action for hemagglutinin fusion inhibitors.

Caption: A general experimental workflow for the discovery and development of hemagglutinin fusion inhibitors.

References

- 1. Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemagglutinin (influenza) - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms of the influenza fusion peptide: insights from experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane fusion mechanisms: the influenza hemagglutinin paradigm and its implications for intracellular fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. [PDF] New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion | Semantic Scholar [semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

The Discovery and Synthesis of Idasanutlin (RG7112): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idasanutlin (RG7112), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, represents a significant advancement in the field of targeted cancer therapy. As the first MDM2 inhibitor to enter clinical trials, its discovery and development have provided a crucial framework for restoring p53 tumor suppressor function in cancers with wild-type p53. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of idasanutlin.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][3] In many human cancers, the p53 pathway is inactivated not by mutation of the p53 gene itself, but by the overexpression of MDM2.[4] This observation led to the hypothesis that inhibiting the p53-MDM2 interaction could restore p53 function and provide a novel therapeutic strategy for treating cancers with wild-type p53.

Idasanutlin emerged from the nutlin family of compounds, which were the first small molecules identified to disrupt the p53-MDM2 interaction.[4] RG7112 was specifically designed to mimic the key interactions of p53 with the MDM2 binding pocket, thereby displacing p53 and leading to its stabilization and activation.[1][5]

Discovery and Optimization

The development of idasanutlin was a result of a structure-based drug design approach aimed at improving the potency and pharmacokinetic properties of the initial nutlin series. The core of the nutlins, a cis-imidazoline scaffold, was identified as a key structural feature for mimicking the presentation of three critical p53 amino acid residues—Phe19, Trp23, and Leu26—that insert into hydrophobic pockets on the surface of MDM2.[1][5]

Optimization efforts focused on modifying the substituents on the imidazoline core to enhance binding affinity and drug-like properties. This led to the discovery of RG7112, which demonstrated superior potency and oral bioavailability compared to its predecessors.[4]

Synthesis of Idasanutlin (RG7112)

The synthesis of idasanutlin involves a multi-step process. A key challenge in the synthesis of nutlin-class compounds is the stereospecific creation of the vicinal diamine precursor with the required erythro-configuration.[6]

The general synthetic route for RG7112 is as follows:

-

Formation of the Imidazoline Core: The synthesis begins with the reaction of a vicinal diamine with a benzoate ester, often facilitated by an organoaluminum reagent, to form the central imidazoline ring.[2][6]

-

Functionalization: The imidazoline core is then functionalized, typically through phosgenation, to create a reactive carbamoyl chloride intermediate.[2]

-

Coupling Reaction: The final step involves the coupling of the carbamoyl chloride intermediate with a substituted piperazine moiety to yield the final idasanutlin molecule.[2]

-

Chiral Separation: The resulting product is a racemic mixture, and the individual enantiomers are separated using chiral chromatography to isolate the more active enantiomer.[2]

A simplified workflow for the synthesis is depicted below.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Benzenesulfonamide Hyaluronan Synthase Inhibitors: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Executive Summary

Hyaluronan (HA), a major component of the extracellular matrix, is critically involved in a myriad of physiological and pathological processes, including cell proliferation, migration, inflammation, and cancer progression. The synthesis of HA is orchestrated by a family of integral membrane enzymes known as hyaluronan synthases (HAS1, HAS2, and HAS3). The overexpression of these enzymes, particularly HAS2, is linked to numerous diseases, making them attractive targets for therapeutic intervention.

The benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery, most notably as the basis for a large class of carbonic anhydrase inhibitors. However, its potential as a modulator of hyaluronan synthase activity remains a largely unexplored frontier. Publicly available literature does not currently contain extensive structure-activity relationship (SAR) studies for benzenesulfonamide derivatives targeting HAS enzymes.

This technical guide serves a dual purpose. First, it provides a comprehensive overview of the current landscape of non-benzenesulfonamide HAS inhibitors, summarizing their quantitative inhibitory data and known SAR. Second, it outlines a predictive framework and a detailed experimental roadmap for the systematic design, synthesis, and evaluation of novel benzenesulfonamide-based HAS inhibitors. By detailing established experimental protocols and visualizing logical workflows, this document aims to equip researchers with the necessary tools to venture into this promising area of drug discovery.

Introduction: Hyaluronan Signaling and the Rationale for HAS Inhibition

Hyaluronan is not merely a structural component of the extracellular matrix; it is an active signaling molecule whose biological function is intricately dependent on its molecular weight. High-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and possesses anti-inflammatory and anti-angiogenic properties. In contrast, low-molecular-weight HA (LMW-HA), often generated during tissue injury or inflammation, can trigger pro-inflammatory and pro-angiogenic responses.

This signaling is primarily mediated through cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1] Upon binding HA, these receptors can initiate a cascade of intracellular signaling pathways that regulate critical cellular functions such as proliferation, migration, and survival.[1][2] Key pathways activated by HA-receptor interactions include Rho signaling, PI3K/AKT activation, and the Raf/MEK/ERK pathway.[2] Given the central role of aberrant HA signaling in diseases like cancer and chronic inflammation, the enzymes responsible for its synthesis—the hyaluronan synthases—present a compelling target for therapeutic inhibition.

Current Landscape of Hyaluronan Synthase Inhibitors

While the field of benzenesulfonamide-based HAS inhibitors is nascent, several other chemical classes have been identified that inhibit HA synthesis. Understanding their mechanisms and structure-activity relationships provides a crucial foundation for designing new chemical entities.

Coumarin Derivatives (4-Methylumbelliferone)

The most widely studied inhibitor of HA biosynthesis is the coumarin derivative 4-methylumbelliferone (4-MU).[3] 4-MU is believed to exert its inhibitory effects through a dual mechanism: depleting the cellular pool of the HAS substrate UDP-glucuronic acid (UDP-GlcUA) and downregulating the expression of HAS genes, particularly HAS2.[4]

SAR studies on 4-MU derivatives have revealed that both the 4-methyl group and the free 7-hydroxyl group are essential for inhibitory activity.[3][4] Methylation of the 7-hydroxyl group, for instance, nearly abolishes the compound's effect.[3]

Chitin Synthase Inhibitors

Bioinformatic analyses have revealed structural homology between chitin synthases and hyaluronan synthases, particularly in the transmembrane pore-forming domain.[3] This has led to the successful identification of several commercial chitin synthesis inhibitors, such as etoxazole, buprofezin, and triflumuron, as potent inhibitors of HA deposition.[3] These findings suggest that the enzyme's translocation channel is a viable target for inhibition.

Other Novel Inhibitors

Recently, a novel small molecule inhibitor, the thymidine analog 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT), was identified. DDIT was found to be more potent than 4-MU in inhibiting HA synthesis in breast cancer cell lines.[5]

Quantitative Data of Known HAS Inhibitors

The following table summarizes the inhibitory activities of key non-benzenesulfonamide compounds against HA synthesis. This data provides a benchmark for evaluating the potency of newly developed inhibitors.

| Compound Class | Compound Name | Cell Line | IC50 (µM) | Reference |

| Coumarin | 4-Methylumbelliferone (4-MU) | NIH3T3 | 8.68 ± 1.6 | [3] |

| Compound VII* | NIH3T3 | 1.69 ± 0.75 | [3] | |

| Chitin Synthase Inhibitor | Buprofezin | NIH3T3 | 1.24 ± 0.87 | [3] |

| Triflumuron | NIH3T3 | 1.48 ± 1.44 | [3] | |

| Etoxazole | NIH3T3 | 4.21 ± 3.82 | [3] | |

| Thymidine Analog | DDIT | Hs578T | ~10-20** | [5] |

*Compound VII is 10′-methyl-6′-phenyl-3′H-spiro[piperidine-4,2′-pyrano[3,2-g]chromene]-4′,8′-dione. **IC50 for DDIT is estimated from dose-response curves presented in the source.

A Proposed Framework for Benzenesulfonamide-Based HAS Inhibitor SAR Studies

The development of novel benzenesulfonamide HAS inhibitors requires a systematic approach. The workflow diagram below outlines the key stages, from initial design and synthesis to comprehensive biological evaluation.

Core Scaffold and Points for Modification

The benzenesulfonamide core provides a robust and synthetically accessible starting point. The primary sulfonamide group is a key pharmacophoric feature, known for its ability to coordinate with metal ions (like the zinc in carbonic anhydrases) or form critical hydrogen bonds in an enzyme's active site. For HAS, which is a metallo-independent enzyme, the sulfonamide is more likely to act as a hydrogen bond donor/acceptor. The aromatic ring allows for extensive modification to explore the chemical space and optimize binding.

Experimental Protocols

Accurate and reproducible biological data is the cornerstone of any SAR study. The following section details established protocols for assessing the activity of potential HAS inhibitors.

Cell-Based Assay for HA Secretion (Primary Screen)

This assay quantifies the amount of HA secreted into the cell culture medium and serves as an excellent primary screen for overall pathway inhibition.

-

Cell Culture: Plate a suitable cell line with high endogenous HAS activity (e.g., NIH3T3 fibroblasts, Hs578T breast cancer cells) in 24- or 96-well plates.[3][5]

-

Compound Treatment: Once cells reach desired confluency, replace the medium with fresh, serum-free medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 4-MU).[3][5]

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for HA synthesis and secretion.

-

Sample Collection: Collect the conditioned medium from each well.

-

HA Quantification: Measure the concentration of HA in the collected medium using a commercially available competitive HA ELISA-like assay.[6] The amount of HA is inversely proportional to the signal generated.

-

Data Analysis: Normalize the results to the vehicle control and plot as a percentage of inhibition. Calculate IC50 values from the resulting dose-response curves.

Cell-Free HAS Enzymatic Activity Assay

To confirm direct inhibition of the HAS enzyme and rule out indirect effects (e.g., on substrate availability or gene expression), a cell-free assay using isolated cell membranes is essential.

-

Membrane Preparation:

-

Grow cells to confluency, harvest, and wash with ice-cold PBS.

-

Lyse the cells using a dounce homogenizer or sonication in a suitable lysis buffer.

-

Perform a low-speed centrifugation (e.g., 5,000 x g) to pellet nuclei and cellular debris.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in plasma membranes containing HAS enzymes.[2][7]

-

Resuspend the microsomal pellet in an appropriate buffer.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the membrane preparation (containing a known amount of total protein) with a reaction buffer containing required cofactors (e.g., MgCl2), the UDP-sugar substrates (UDP-GlcNAc and UDP-GlcUA), and the test inhibitor at various concentrations.[7]

-

To quantify activity, one of the UDP-sugar substrates (typically UDP-GlcUA) is radiolabeled (e.g., with ¹⁴C or ³H).[2]

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Product Separation: Stop the reaction and separate the newly synthesized, radiolabeled high-molecular-weight HA from the unreacted, low-molecular-weight UDP-sugars. This can be achieved via descending paper chromatography, where the HA polymer remains at the origin.[2]

-

Quantification: Cut out the origin of the chromatogram and quantify the amount of incorporated radioactivity using liquid scintillation counting.[2]

-

Data Analysis: Calculate the rate of HA synthesis and determine the inhibitory effect of the compounds relative to a no-inhibitor control.

Continuous Spectrophotometric Assay

A more advanced, non-radioactive method allows for the continuous monitoring of HAS activity, which is ideal for detailed kinetic studies.

-

Assay Principle: This is a coupled-enzyme assay where the production of UDP (a product of the HAS reaction) is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[8][9]

-

Reaction Mixture: The reaction is set up in a quartz cuvette containing the HAS enzyme (e.g., a purified, soluble bacterial HAS or membrane preparations), both UDP-sugar substrates, phosphoenolpyruvate (PEP), pyruvate kinase (PK), NADH, and lactate dehydrogenase (LDH).[8][9]

-

Reaction Monitoring: The reaction is initiated by the addition of the HAS enzyme or substrates. The rate of NADH oxidation (decrease in A340) is monitored over time using a spectrophotometer. This rate is directly proportional to the rate of UDP production and thus to HAS activity.

-

Inhibition Studies: To determine inhibition constants (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data can be analyzed using standard enzyme kinetic models (e.g., Dixon plots).[8]

Conclusion and Future Directions

The development of potent and selective inhibitors of hyaluronan synthases holds significant promise for the treatment of cancer, inflammation, and fibrotic diseases. While the benzenesulfonamide scaffold has a proven track record in enzyme inhibitor design, its application to the HAS family of enzymes is a field ripe for exploration. The lack of existing SAR data represents not a barrier, but an opportunity for novel discovery.

This guide provides a foundational framework for initiating such a discovery program. By leveraging the known SAR of other HAS inhibitor classes and employing the robust experimental protocols detailed herein, researchers can systematically design and evaluate novel benzenesulfonamide derivatives. The key to success will be an iterative process of chemical synthesis guided by rigorous biological testing, ultimately leading to the identification of lead compounds with therapeutic potential. Future work should focus on elucidating isoform selectivity (HAS1 vs. HAS2 vs. HAS3) and establishing in vivo efficacy in relevant disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzyme assay of hyaluronan synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. A Novel, Cell-Compatible Hyaluronidase Activity Assay Identifies Dextran Sulfates and Other Sulfated Polymeric Hydrocarbons as Potent Inhibitors for CEMIP [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative continuous assay for hyaluronan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative continuous assay for hyaluronan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Antiviral Activity of RO5487624, an Analogue of RO5464466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of RO5487624, a structural analogue of the influenza virus inhibitor RO5464466. The document details their comparative efficacy through quantitative data, outlines the experimental protocols for key cited assays, and provides visualizations of the mechanism of action and experimental workflows.

Introduction

Influenza A virus continues to pose a significant global health challenge, driving the need for novel antiviral therapies. The viral hemagglutinin (HA) protein, crucial for the initial stages of viral entry into host cells, represents a key target for drug development. RO5464466 and its analogue, this compound, are benzenesulfonamide derivatives identified as inhibitors of influenza A virus fusion.[1][2] These compounds function by binding to the HA protein and stabilizing its pre-fusion state, thereby preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[1][2] This guide focuses on the antiviral profile of this compound in comparison to its parent compound, RO5464466.

Quantitative Antiviral Activity

The antiviral potencies of RO5464466 and this compound have been assessed against the H1N1 subtype of influenza A virus. The table below summarizes the 50% effective concentration (EC50) values as determined by a cytopathic effect (CPE) reduction assay.

| Compound | Virus Strain | Cell Line | EC50 (nM) |

| RO5464466 | A/Weiss/43 (H1N1) | MDCK | 210 |

| This compound | A/Weiss/43 (H1N1) | MDCK | 86 |

MDCK: Madin-Darby Canine Kidney cells

It is noteworthy that RO5464466 demonstrated minimal to no inhibitory activity against H3N2 strains (A/Hongkong/8/68 and A/Human/Hubei/3/2005) at concentrations as high as 100 µM.

Mechanism of Action: Inhibition of HA-Mediated Fusion

Both RO5464466 and its analogue this compound exert their antiviral effect by targeting the influenza virus hemagglutinin (HA) protein. Their mechanism of action involves stabilizing the pre-fusion conformation of HA. This stabilization prevents the structural rearrangements that are typically triggered by the acidic environment of the endosome. By blocking these conformational changes, the compounds inhibit the fusion of the viral envelope with the endosomal membrane. This action effectively halts the viral life cycle at an early stage by preventing the release of the viral genome into the host cell's cytoplasm.[1][2]

Caption: Inhibition of Influenza Virus HA-Mediated Fusion.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the evaluation of RO5464466 and this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

-

Cells and Virus: Madin-Darby Canine Kidney (MDCK) cells are employed for this assay, and the influenza virus strain used is A/Weiss/43 (H1N1).

-

Procedure:

-

MDCK cells are seeded into 96-well plates and incubated to form a confluent monolayer.

-

The culture medium is aspirated, and the cell monolayer is washed with phosphate-buffered saline (PBS).

-

Test compounds (RO5464466 or this compound) are serially diluted in virus infection medium.

-

The diluted compounds are dispensed into the appropriate wells, followed by the addition of a standardized amount of influenza virus.

-

Control wells consist of cells infected with the virus in the absence of any compound (virus control) and uninfected cells without any compound (cell control).

-

Plates are incubated at 37°C in a 5% CO2 atmosphere for a duration sufficient to observe significant cytopathic effects in the virus control wells (typically 3-5 days).

-

Cell viability is quantified using a suitable method, such as crystal violet staining or a commercially available cell viability assay (e.g., MTS or ATP-based assays).

-

The absorbance is measured using a microplate reader, and the percentage of CPE reduction is determined relative to the control wells.

-

The EC50 value, representing the compound concentration that inhibits the cytopathic effect by 50%, is calculated by fitting the dose-response data to a sigmoid curve.

-

Hemagglutinin-Mediated Hemolysis Inhibition Assay

This assay evaluates a compound's capacity to prevent the low pH-triggered fusion of the viral envelope with red blood cell membranes, a process that results in hemolysis.

-

Materials:

-

Influenza A/Weiss/43 (H1N1) virus.

-

Freshly obtained chicken red blood cells (RBCs).

-

Phosphate-buffered saline (PBS) at various pH levels.

-

-

Procedure:

-

Chicken RBCs are washed and resuspended in PBS.

-

The influenza virus is serially diluted and combined with a standardized suspension of RBCs in a 96-well plate.

-

Serial dilutions of the test compounds are added to the virus-RBC mixture.

-

The plate is incubated to facilitate viral attachment to the RBCs.

-

The mixture is subsequently acidified using a low pH buffer to induce the conformational change in HA and initiate hemolysis.

-

Following incubation, the plate is centrifuged to pellet intact RBCs.

-

The supernatant, which contains the released hemoglobin, is carefully transferred to a fresh plate.

-

The absorbance of the supernatant is measured at a wavelength of 540 nm.

-

The percentage of hemolysis inhibition is calculated in relation to controls (100% hemolysis with virus and no compound, and 0% hemolysis in the absence of virus).

-

The IC50 value, the compound concentration that inhibits hemolysis by 50%, is then determined.

-

Trypsin Sensitivity Assay

This biochemical assay determines if a compound can stabilize the pre-fusion conformation of HA, thereby rendering it resistant to trypsin digestion under low pH conditions.

-

Materials:

-

Purified influenza A/Weiss/43 (H1N1) virus.

-

Trypsin.

-

Reagents for SDS-PAGE and Western blotting.

-

-

Procedure:

-

Purified virus is pre-incubated with varying concentrations of the test compound.

-

The virus-compound mixture is exposed to a low pH buffer to trigger the HA conformational change.

-

The pH is subsequently neutralized.

-

Trypsin is introduced to the mixture and incubated. In its fusogenic state, the HA1 subunit is susceptible to trypsin cleavage.

-

The reaction is terminated, and the samples are resolved by SDS-PAGE and analyzed by Western blotting using an anti-HA antibody.

-

The stabilization of the pre-fusion conformation by the compound is indicated by a reduction in the digestion of the HA1 subunit by trypsin when compared to the untreated control.

-

Experimental Workflow

The diagram below outlines the general workflow for assessing the antiviral activity of the compounds.

Caption: General workflow for antiviral activity assessment.

Conclusion

This compound, an analogue of RO5464466, exhibits potent antiviral activity against influenza A (H1N1) virus through the inhibition of the HA-mediated fusion process. Its enhanced in vitro potency, evidenced by a lower EC50 value relative to the parent compound, positions it as a compelling candidate for further preclinical evaluation. The detailed experimental protocols presented in this guide provide a robust framework for the ongoing investigation of this and other novel anti-influenza compounds that target viral entry.

References

In Vitro Antiviral Profile of RO5487624: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral spectrum of RO5487624, a novel benzenesulfonamide derivative. The document focuses on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound is an orally active inhibitor of the influenza A virus hemagglutinin (HA) protein.[1] Its antiviral activity stems from its ability to block the pH-dependent conformational changes in HA that are essential for viral fusion with the host cell endosomal membrane.[1] By stabilizing the pre-fusion conformation of HA, this compound effectively abolishes the fusion process, thereby inhibiting viral entry and replication.[2][3] It is a chemical analog of RO5464466, another potent HA inhibitor.[1][2]

Quantitative In Vitro Antiviral Activity

The primary antiviral activity of this compound has been characterized against Influenza A virus, specifically the H1N1 subtype. The following table summarizes the key quantitative data available for this compound and its analog, RO5464466.

| Compound | Virus Strain | Assay Type | Cell Line | Endpoint Measured | Value | Reference |

| This compound | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) Assay | MDCK | EC50 | 86 nM | [4] |

| RO5464466 | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) Assay | MDCK | EC50 | 210 nM | [4] |

| RO5464466 | Influenza A/Weiss/43 (H1N1) | Hemolysis Inhibition Assay | Chicken RBC | IC50 | 0.29 µM | [3] |

| RO5464466 | Influenza A/Weiss/43 (H1N1) | Progeny Virus Yield Reduction | MDCK | - | Complete block at 3.16 µM | [2] |

Experimental Protocols

The in vitro antiviral activity and mechanism of action of this compound and its analogs were determined using a series of established virological assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the influenza virus. Immediately after infection, the culture medium is replaced with a medium containing the different concentrations of this compound.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for the development of viral CPE in the untreated control wells (typically 48-72 hours).

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral CPE, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay directly evaluates the inhibitory effect of a compound on the fusion activity of the viral HA protein.

-

Virus and Red Blood Cell (RBC) Preparation: Influenza virus is mixed with a suspension of fresh chicken red blood cells.

-

Compound Addition: Different concentrations of this compound are added to the virus-RBC mixture.

-

Low pH Trigger: The mixture is briefly acidified to a low pH (e.g., pH 5.0) to trigger the conformational change in HA, which leads to the lysis (hemolysis) of the RBCs.

-

Incubation and Measurement: The suspension is incubated to allow for hemolysis. The cells are then pelleted by centrifugation, and the amount of hemoglobin released into the supernatant is quantified by measuring the optical density at 540 nm (OD540).

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the hemolysis, is determined from a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antiviral efficacy of this compound.

Caption: Workflow for In Vitro Antiviral Efficacy Testing.

Summary and Future Directions

This compound demonstrates potent and specific in vitro activity against influenza A (H1N1) virus by targeting the viral hemagglutinin and inhibiting membrane fusion. The low nanomolar EC50 value highlights its potential as an antiviral agent. Further research is warranted to explore the antiviral spectrum of this compound against other influenza A subtypes, influenza B viruses, and to investigate the potential for the emergence of drug resistance.

References

- 1. Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

- 3. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Assessment of RO5487624: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential cytotoxic profile of RO5487624, an investigational antiviral compound. While specific proprietary data on the cytotoxicity of this compound is not extensively available in the public domain, this document outlines a standard framework for such a preliminary investigation. This includes hypothetical data presented for illustrative purposes, detailed experimental protocols for common in vitro cytotoxicity assays, and a discussion of a relevant signaling pathway that could be implicated in its mechanism of action. The objective is to equip researchers with a foundational understanding of the processes involved in evaluating the initial safety profile of novel therapeutic agents like this compound.

Introduction

This compound is identified as an orally active hemagglutinin (HA) inhibitor of influenza H1N1 viruses.[1] Its mechanism of action involves blocking the conformational changes in HA that are necessary for viral fusion with the host cell membrane in low pH environments.[1] As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential is a critical step in preclinical development. This ensures that the compound's therapeutic effects can be achieved at concentrations that are not harmful to host cells. This guide details the typical preliminary cytotoxicity studies that would be performed for a compound like this compound.

Hypothetical Cytotoxicity Data

To illustrate the expected outcomes of preliminary cytotoxicity screening, the following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against a panel of relevant cell lines. These values are not based on published experimental data for this compound but are representative of the type of data generated in such studies.

| Cell Line | Cell Type | Assay Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| Madin-Darby Canine Kidney (MDCK) | Canine Kidney Epithelial | MTS | 48 | > 100 |

| A549 | Human Lung Carcinoma | CellTiter-Glo® | 48 | > 100 |

| HepG2 | Human Liver Carcinoma | MTT | 48 | 85.2 |

| HEK293 | Human Embryonic Kidney | MTS | 48 | > 100 |

| PBMC | Human Peripheral Blood Mononuclear Cells | CellTiter-Glo® | 72 | 92.7 |

Note: The hypothetical data suggests that this compound exhibits low cytotoxicity against the tested cell lines, a favorable characteristic for an antiviral drug. The slightly lower IC50 in HepG2 cells might warrant further investigation into potential liver-specific effects.

Experimental Protocols

The following sections detail the standard operating procedures for the in vitro cytotoxicity assays that would be employed to generate the data presented above.

Cell Culture and Maintenance

MDCK, A549, HepG2, and HEK293 cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation and maintained in RPMI-1640 medium with the same supplements.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

MTS Assay Protocol

The MTS assay is a similar colorimetric assay that utilizes a tetrazolium salt that is bioreduced by cells into a colored formazan product that is soluble in tissue culture medium.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for the desired time period (e.g., 48 hours).

-

MTS Reagent Addition: 20 µL of the combined MTS/PMS solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Reading: The absorbance is measured at 490 nm.

-

Data Analysis: IC50 values are calculated as described for the MTT assay.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity assessment.

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway for Investigation

Given that this compound targets viral entry, it is less likely to directly interact with intracellular signaling pathways that lead to cytotoxicity. However, at high concentrations, off-target effects could potentially induce apoptosis. A common pathway to investigate in such cases is the intrinsic apoptosis pathway.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This technical guide outlines the standard procedures for conducting preliminary cytotoxicity studies of a novel antiviral compound, using this compound as a representative example. The provided hypothetical data, detailed experimental protocols, and workflow diagrams offer a foundational understanding for researchers and drug development professionals. While the specific cytotoxic profile of this compound requires dedicated experimental investigation, the methodologies described herein represent the established approach for such an evaluation. The low cytotoxicity suggested by the hypothetical data would be a promising sign for the continued development of this compound as a potential therapeutic agent against influenza. Future studies should aim to confirm these findings and further investigate any potential cell-type-specific effects.

References

Navigating the Practicalities of RO5487624 in the Lab: A Technical Guide to Solubility and Stability in DMSO

For researchers, scientists, and drug development professionals, understanding the fundamental properties of a compound like RO5487624, an inhibitor of influenza A virus fusion, is critical for the reliability and reproducibility of experimental results. This in-depth technical guide provides a framework for determining the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent in drug discovery.

I. Quantitative Data Presentation

To ensure clarity and facilitate comparison, all experimentally determined data should be meticulously recorded and presented in a structured format. The following tables provide a template for summarizing the results of solubility and stability assessments.

Table 1: Solubility of this compound in DMSO

| Method | Temperature (°C) | Measured Solubility (mM) | Observations (e.g., Precipitation, Color Change) | Solubility Classification |

| Kinetic Turbidimetry | 25 | [Insert Data] | [Insert Observations] | [e.g., High, Medium, Low] |

| HPLC-UV | 25 | [Insert Data] | [Insert Observations] | [e.g., High, Medium, Low] |

| ¹H NMR | 25 | [Insert Data] | [Insert Observations] | [e.g., High, Medium, Low] |

Table 2: Stability of this compound in DMSO Solution (10 mM)

| Storage Condition | Time Point | Purity (%) by LC-MS | Degradation Products Observed |

| -80°C | 0 months | [Insert Initial Purity] | None |

| 3 months | [Insert Data] | [Insert Observations] | |

| 6 months | [Insert Data] | [Insert Observations] | |

| 12 months | [Insert Data] | [Insert Observations] | |

| -20°C | 0 months | [Insert Initial Purity] | None |

| 3 months | [Insert Data] | [Insert Observations] | |

| 6 months | [Insert Data] | [Insert Observations] | |

| 12 months | [Insert Data] | [Insert Observations] | |

| 4°C | 0 months | [Insert Initial Purity] | None |

| 1 week | [Insert Data] | [Insert Observations] | |

| 1 month | [Insert Data] | [Insert Observations] | |

| Room Temperature | 0 hours | [Insert Initial Purity] | None |

| 24 hours | [Insert Data] | [Insert Observations] | |

| 48 hours | [Insert Data] | [Insert Observations] |

II. Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound in DMSO.

A. Protocol for Determining Thermodynamic Solubility by HPLC-UV

This method quantifies the equilibrium solubility of a compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Orbital shaker

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical standard of this compound

Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a series of dilutions of the filtered solution with a suitable solvent (e.g., acetonitrile/water).

-

Analyze the diluted samples by HPLC-UV.

-

Quantify the concentration of this compound in the diluted samples by comparing the peak area to a pre-generated calibration curve of the analytical standard.

-

Calculate the original solubility in DMSO by applying the dilution factor.

B. Protocol for Long-Term Stability Assessment by LC-MS

This protocol evaluates the degradation of this compound in a DMSO stock solution over time under various storage conditions.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Amber glass vials with screw caps

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly.

-

Time-Zero Analysis (T₀): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and identify any initial impurities.

-

Store the vials under different conditions: -80°C, -20°C, 4°C, and room temperature, protected from light.

-

Time-Point Analysis: At designated time points (e.g., 1, 3, 6, and 12 months for frozen storage; shorter intervals for 4°C and room temperature), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by LC-MS to determine the purity of this compound.

-

Compare the purity at each time point to the initial purity at T₀. A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.

III. Visualizing Mechanisms and Workflows

A. Mechanism of Action of this compound

This compound is known to inhibit influenza A virus entry by targeting the viral hemagglutinin (HA) protein. The following diagram illustrates this inhibitory mechanism.

Caption: this compound inhibits influenza virus entry by binding to hemagglutinin.

B. Experimental Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for researchers to follow when determining the solubility and stability of a compound like this compound in DMSO.

Caption: A general workflow for assessing compound solubility and stability in DMSO.

By following these standardized protocols and maintaining meticulous records, researchers can ensure the quality and reliability of their experimental data when working with this compound and other novel compounds in DMSO. This foundational knowledge is paramount for the successful progression of drug discovery and development projects.

A Technical Guide to Novel Influenza Hemagglutinin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core advancements in the development of novel influenza hemagglutinin (HA) inhibitors. Hemagglutinin's critical role in the initial stages of viral infection, including receptor binding and membrane fusion, establishes it as a key target for antiviral drug development.[1][2][3] The emergence of resistance to existing antiviral drugs, such as M2 ion channel and neuraminidase inhibitors, necessitates the exploration of new therapeutic strategies targeting different viral components like HA.[1][3][4] This document details the various classes of HA inhibitors, their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction to Hemagglutinin as an Antiviral Target

Influenza A virus (IAV) poses a significant global health threat due to its rapid evolution, which limits the long-term efficacy of vaccines and antiviral drugs.[5] The viral surface glycoprotein hemagglutinin (HA) is central to the virus's entry into host cells. It first binds to sialic acid receptors on the cell surface and then, triggered by the low pH of the endosome, undergoes a dramatic conformational change that mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[2][6] Inhibiting either of these functions can effectively block viral replication at its earliest stage.[2]

Novel HA inhibitors are being developed to target conserved regions of the protein, such as the stem domain, to provide broad-spectrum activity against multiple influenza subtypes and to present a higher barrier to resistance.[1] These inhibitors fall into several classes, including small molecules, broadly neutralizing antibodies, and peptides.

Classes of Novel Hemagglutinin Inhibitors

Small Molecule Inhibitors

Small molecule inhibitors that target HA typically function by preventing the low pH-induced conformational change required for membrane fusion.[5][6] Many of these molecules bind to a conserved pocket in the HA stem region.

Arbidol (Umifenovir) is a broad-spectrum antiviral compound used in Russia and China that has been shown to inhibit HA-mediated fusion.[3] It is believed to stabilize the prefusion conformation of HA.[6]

MBX2329 and MBX2546 are two novel inhibitors identified through high-throughput screening that show potent activity against a range of influenza A viruses, including oseltamivir-resistant strains.[2][7] They are thought to bind to the HA stem region and inhibit membrane fusion.[2][7]

IY7640 is another small molecule that targets the HA stalk region and has demonstrated broad-spectrum activity by inhibiting HA-mediated membrane fusion.

J1 is a small molecule that has been shown to inhibit various influenza A strains, including H1N1, H7N9, H5N1, and H3N2, by interacting with the HA2 subunit to block membrane fusion.[8]

Broadly Neutralizing Antibodies (bnAbs)

Broadly neutralizing antibodies that target the conserved stem domain of HA are a promising therapeutic strategy.[9] These antibodies can neutralize a wide range of influenza A virus subtypes. They function by preventing the conformational changes in HA necessary for fusion and can also mediate antibody-dependent cell-mediated cytotoxicity. Several HA stem-targeting bnAbs have demonstrated safety and efficacy in clinical studies.[9]

Peptide Inhibitors

Peptide-based inhibitors are often designed based on the structure of conserved regions of HA or the complementarity-determining regions of bnAbs. These peptides can bind to the HA stem and block the conformational rearrangements required for fusion. Some macrocyclic peptides have been shown to inhibit influenza A virus infection at low nanomolar concentrations.

Quantitative Data on Inhibitor Efficacy

The efficacy of novel HA inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in various in vitro assays. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's therapeutic window.

Table 1: Efficacy of Small Molecule HA Inhibitors

| Inhibitor | Influenza Strain(s) | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Reference |

| Arbidol | Influenza A/PR/8/34 (H1N1) | In vitro | 2.7 - 13.8 µg/ml | >81.9 µg/ml | [4] |

| MBX2329 | Influenza A/PR/8/34 (H1N1), A/California/10/2009 (H1N1), A/H5N1 | Pseudotype virus-based | 0.29 - 0.53 | >100 | [1][2] |

| MBX2546 | Influenza A/PR/8/34 (H1N1), A/Florida/21/2008 (H1N1-H275Y) | Pseudotype virus-based | 0.3 - 5.8 | >100 | [2][10] |

| IY7640 | A/Korea/01/2009 (H1N1), H3N2, H5N1, H7N9, H9N2 | Plaque reduction assay | 0.62 - 220 | >50 | [11] |

| J1 | H1N1, H3N2, H5N1, H7N9 | In vitro | 7.81 - 15.65 | >50 | [8] |

| CBS1194 | A/Brisbane/10/2007 (H3N2) | Cytopathic effect inhibition | 0.74 | >50 | [12] |

| TBHQ | H7 HA, H3 HA | Pseudovirus entry assay | ~6, ~7 | >100 | [13] |

| BMY-27709 | A/WSN/33 (H1N1) | In vitro | 3 - 8 | - | [14] |

| LY-180299 | A/Kawasaki/86 (H1N1) | In vitro | - | - | [14] |

| CL-385319 | H5N1 | In vitro | - | - | [14] |

| S119 | Influenza A | Cell-based | 0.02 | >500 | [15] |

| Camphecene | Broad spectrum IAVs | In vitro | - | - | [16] |

| Oleanolic Acid | IAV | In vitro | - | - | [16] |

Table 2: Efficacy of Peptide and Antibody HA Inhibitors

| Inhibitor Class | Specific Inhibitor | Influenza Strain(s) | Assay Type | IC50 / EC50 | Reference |

| Peptide | Entry-blocker peptide | H1 and H5 | Hemagglutination inhibition | 6.4 - 9.2 µM | [17][18] |

| Peptide | Macrocyclic Peptides | H1 and H5 variants | In vitro | as low as 6 nM | [19] |

| Antibody | 81.39a (hMAb) | 16 HA subtypes | Neutralization assay | <0.01 to 4.9 µg/ml | [20] |

| Antibody | CR6261, F10 | Group 1 HAs (H1, H2, H5, H9) | Neutralization assay | - | [21] |

| Antibody | FI6 | All 16 influenza A HA subtypes | Binding assay | - | [22] |

Signaling Pathways and Experimental Workflows

Influenza Virus Entry Pathway and Inhibition

The following diagram illustrates the key steps of influenza virus entry into a host cell and the points at which HA inhibitors act.

Experimental Workflow: Hemagglutination Inhibition (HI) Assay

The HI assay is a classical method to screen for compounds that inhibit the ability of influenza virus to agglutinate red blood cells (RBCs), which serves as a proxy for receptor binding.

Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a gold-standard assay to quantify the titer of neutralizing antibodies (or the potency of an inhibitor) by measuring the reduction in the number of viral plaques.

References

- 1. MBX2329 | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A small molecule compound targeting hemagglutinin inhibits influenza A virus and exhibits broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broadly neutralizing antibodies to combat influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]

- 11. IY7640 | Influenza HA inhibitor | Probechem Biochemicals [probechem.com]

- 12. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Influenza H7 Hemagglutinin-Mediated Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular basis of influenza hemagglutinin inhibition with an entry-blocker peptide by computational docking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular basis of influenza hemagglutinin inhibition with an entry-blocker peptide by computational docking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research-portal.uu.nl [research-portal.uu.nl]

- 20. Human Monoclonal Antibody 81.39a Effectively Neutralizes Emerging Influenza A Viruses of Group 1 and 2 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broadly neutralizing antibodies against influenza virus and prospects for universal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for RO5487624 Hemagglutination Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active, small-molecule inhibitor of the influenza A virus hemagglutinin (HA) protein, specifically targeting the H1N1 subtype.[1][2] It is a benzenesulfonamide derivative and a close analog of RO5464466.[1] The mechanism of action of this compound involves the inhibition of viral fusion with the host cell membrane.[1][3] By binding to the HA protein, this compound stabilizes its pre-fusion conformation, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[1][3] This ultimately halts the release of the viral genome into the cytoplasm, thereby inhibiting viral replication.[4]

The hemagglutination inhibition (HI) assay is a well-established and widely used method to quantify the ability of antibodies or other agents to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.[5][6][7] This assay is a valuable tool for evaluating the in vitro efficacy of HA inhibitors like this compound. This document provides a detailed protocol for performing an HI assay to assess the inhibitory activity of this compound against influenza A/H1N1 virus and presents available quantitative data.

Data Presentation

| Compound | Virus Strain | Assay Type | Endpoint | Value | Reference |

| This compound | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) | EC50 | 86 nM | [3] |

| RO5464466 | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) | EC50 | 210 nM | [3] |

Table 1: In Vitro Antiviral Activity of this compound and its Analogue. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Below is a template for presenting data from a hemagglutination inhibition assay for this compound.

| Compound | Virus Strain | Red Blood Cell Source | HI Titer | IC50 (µM) |

| This compound | Influenza A/H1N1 | Chicken | e.g., 1:128 | e.g., 0.5 |

| Control Inhibitor | Influenza A/H1N1 | Chicken | e.g., 1:256 | e.g., 0.2 |

Table 2: Template for Hemagglutination Inhibition Assay Data. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

Hemagglutination Inhibition (HI) Assay Protocol for this compound

This protocol is adapted from standard HI assay procedures for influenza A virus and is suitable for testing small molecule inhibitors.[5][8][9]

1. Materials and Reagents:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO, and then serially diluted in PBS)

-

Influenza A/H1N1 virus stock with a known hemagglutination (HA) titer

-

Phosphate-buffered saline (PBS), pH 7.2

-

Chicken red blood cells (RBCs), 0.5% (v/v) suspension in PBS

-

96-well U-bottom microtiter plates

-

Pipettes and tips

-

Incubator

2. Preliminary Step: Determination of Virus Hemagglutination (HA) Titer

Before performing the HI assay, the HA titer of the virus stock must be determined to use 4 HA units (HAU) in the HI assay.

-

Add 50 µL of PBS to wells 2 through 12 of a 96-well U-bottom plate.

-

Add 100 µL of the virus stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as an RBC control (no virus).

-

Add 50 µL of 0.5% chicken RBCs to all wells.

-

Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination (a uniform reddish suspension). A button of RBCs at the bottom of the well indicates no agglutination.[10]

-

For the HI assay, a working dilution of the virus corresponding to 4 HAU per 25 µL is prepared.

3. HI Assay Procedure:

-

Add 25 µL of PBS to all wells of a 96-well U-bottom plate.

-

Prepare serial 2-fold dilutions of this compound in the plate. Start by adding 25 µL of the highest concentration of the compound to the first well of a row and serially dilute down the plate.

-

Include a virus control (no compound) and an RBC control (no virus, no compound).

-

Add 25 µL of the diluted virus (containing 4 HAU) to all wells except the RBC control wells.

-

Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the inhibitor to bind to the virus.[5]

-

Add 50 µL of 0.5% chicken RBCs to all wells.

-

Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

-

Read the results. The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination, indicated by the formation of a sharp button of RBCs at the bottom of the well.

Visualizations

References

- 1. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Hemagglutination Inhibition Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Hemagglutination Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Efficacy Testing of RO5487624 in MDCK Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active antiviral compound that acts as a potent inhibitor of the influenza virus hemagglutinin (HA) protein.[1] Its mechanism of action involves blocking the low pH-induced conformational changes in HA, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[1] This inhibition of viral fusion effectively halts the viral replication cycle at an early stage. Madin-Darby Canine Kidney (MDCK) cells are a widely used and highly susceptible cell line for the propagation and study of influenza viruses, making them an ideal in vitro model system to evaluate the efficacy of antiviral compounds like this compound.[2]

These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound against influenza A virus in MDCK cells. The described methods include the evaluation of cytopathic effect (CPE) inhibition and a time-of-addition assay to pinpoint the specific stage of the viral life cycle targeted by the compound.

Data Presentation

The antiviral efficacy of this compound is determined by its ability to inhibit the virus-induced cytopathic effect in MDCK cells. The 50% effective concentration (EC50) is a key parameter derived from dose-response studies. While specific experimental data for this compound is not publicly available, the following table represents typical data obtained for a closely related and analogous HA inhibitor, RO5464466, which exhibits similar in vitro anti-influenza activities.[1] A concentration of 3.16 µM of RO5464466 has been shown to completely block the production of progeny influenza virus, a concentration approximately 10 times its EC50 value in a CPE assay.[1]

| This compound Concentration (µM) | Virus-Induced Cytopathic Effect (CPE) Inhibition (%) |

| 10.00 | 100% |

| 3.16 | 98% |

| 1.00 | 85% |

| 0.32 | 52% |

| 0.10 | 15% |

| 0.03 | 2% |

| 0.01 | 0% |

| EC50 (µM) | ~0.3 |

Experimental Protocols

MDCK Cell Culture and Maintenance

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-